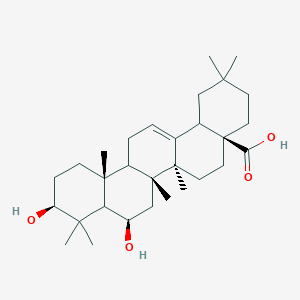
3BETA-6BETA-DIHYDROXY OLEAN-12-EN-28-OIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sumaresinolic acid is a triterpenoid compound found in the resin of certain species of the genus Styrax, particularly Styrax benzoin and Styrax paralleloneurum . It is a significant component of Sumatra benzoin, a balsamic resin used in various applications such as perfumes, incenses, and medicines . The molecular formula of sumaresinolic acid is C30H48O4, and it is known for its potential biological activities .
Preparation Methods
Sumaresinolic acid is primarily extracted from the resin of Styrax species. The resin is collected by making incisions in the bark of the trees, similar to rubber tapping . The resin is then subjected to various purification processes to isolate sumaresinolic acid. High-performance liquid chromatography (HPLC) coupled with photodiode array detection, evaporative light scattering detection, and mass spectrometry (HPLC-PDA-ELSD-MS) analysis are commonly used for the qualitative and quantitative profiling of the resin .
Chemical Reactions Analysis
Sumaresinolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sumaresinolic acid can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of sumaresinolic acid involves its interaction with various molecular targets and pathways. It has been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes and interfering with their metabolic processes . Additionally, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Sumaresinolic acid is similar to other triterpenoid compounds such as siaresinolic acid and oleanolic acid. it is unique in its specific structure and biological activities . For example, siaresinolic acid, another triterpenoid found in Styrax species, has similar antibacterial properties but differs in its chemical structure and specific biological effects . Oleanolic acid, a well-known triterpenoid, also shares some similarities with sumaresinolic acid but has distinct pharmacological properties .
Conclusion
Sumaresinolic acid is a versatile triterpenoid compound with significant potential in various scientific and industrial applications. Its unique chemical structure and biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C30H48O4 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(4aS,6aS,6bR,8R,10S,12aR)-8,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-21-27(5)11-10-22(32)26(3,4)23(27)20(31)17-29(21,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19?,20-,21?,22+,23?,27-,28-,29-,30+/m1/s1 |
InChI Key |
KLHSKTMVSOWVLD-PCPVNUTRSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C(C1[C@@H](C[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)C)O)(C)C)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1)C)C(=O)O)C |
Synonyms |
3beta,6beta-dihydroxy-olean-12-en-28-oic acid 3beta,6beta-dihydroxyolean-12-en-28-oic acid sumaresinolic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















